1-Methyl-2-oxocyclohexanecarboxylic acid
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Overview
Description
1-Methyl-2-oxocyclohexanecarboxylic acid, commonly known as MOCCA, is a cyclic amino acid derivative with potential applications in the field of medicinal chemistry. It is an important intermediate in the synthesis of various bioactive compounds, including antitumor agents, antibiotics, and anti-inflammatory drugs. The unique structural features of MOCCA make it an attractive target for chemical synthesis and biological evaluation.
Mechanism Of Action
The mechanism of action of MOCCA and its derivatives is not fully understood. However, it is believed that they exert their biological activities through the inhibition of various enzymes and signaling pathways. MOCCA derivatives have been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression and cell growth. They have also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical And Physiological Effects
MOCCA and its derivatives have been shown to possess a wide range of biochemical and physiological effects. They have been shown to inhibit cell growth and induce apoptosis in cancer cells. They have also been shown to possess antimicrobial and anti-inflammatory properties. MOCCA derivatives have been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
Advantages And Limitations For Lab Experiments
MOCCA and its derivatives have several advantages for lab experiments. They are relatively easy to synthesize and purify, and they possess a wide range of biological activities. However, there are also some limitations to their use in lab experiments. MOCCA derivatives can be unstable and prone to degradation, which can affect their biological activity. They can also be difficult to handle due to their low solubility in aqueous solutions.
Future Directions
There are several future directions for the research on MOCCA and its derivatives. One direction is the synthesis and evaluation of novel MOCCA derivatives with improved biological activity and stability. Another direction is the development of MOCCA-based drug delivery systems for targeted drug delivery. MOCCA derivatives can also be used as probes for the study of enzyme activity and signaling pathways. Overall, the research on MOCCA and its derivatives has the potential to lead to the development of novel therapeutics for the treatment of cancer, inflammatory diseases, and microbial infections.
Synthesis Methods
MOCCA can be synthesized through several methods, including the oxidation of 1-methylcyclohexene, the reaction of 1-methylcyclohexene with carbon monoxide and hydrogen, and the reaction of 1-methylcyclohexene with nitric acid. The most commonly used method for the synthesis of MOCCA is the oxidation of 1-methylcyclohexene with potassium permanganate in the presence of sulfuric acid. This method yields MOCCA with high purity and good yield.
Scientific Research Applications
MOCCA has been extensively studied for its potential applications in medicinal chemistry. It has been used as a building block for the synthesis of various bioactive compounds, including antitumor agents, antibiotics, and anti-inflammatory drugs. MOCCA derivatives have shown promising results in preclinical studies as potential anticancer agents. They have also been shown to possess antimicrobial and anti-inflammatory properties.
properties
IUPAC Name |
1-methyl-2-oxocyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-8(7(10)11)5-3-2-4-6(8)9/h2-5H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNKQVCRNSRBRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462201 |
Source
|
Record name | Cyclohexanecarboxylicacid, 1-methyl-2-oxo-, (-)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-oxocyclohexanecarboxylic acid | |
CAS RN |
152212-62-9 |
Source
|
Record name | Cyclohexanecarboxylicacid, 1-methyl-2-oxo-, (-)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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